N-(3-Bromo-4-ethoxybenzyl)ethanamine hydrochloride serves as a crucial building block in the multi-step synthesis of Ertugliflozin L-pyroglutamate, the co-crystal form of Ertugliflozin used in pharmaceutical formulations [, , ]. This compound itself is not found naturally and is specifically created for this synthetic purpose. Its role is primarily restricted to this chemical synthesis pathway.
While the provided abstracts do not detail the specific synthesis of N-(3-bromo-4-ethoxybenzyl)ethanamine hydrochloride, they hint at potential reaction pathways. One suggested route involves the reaction of 4-bromo-3-ethoxybenzaldehyde with ethanamine, followed by conversion to the hydrochloride salt using hydrochloric acid []. Optimization of this synthesis is crucial for large-scale production of Ertugliflozin.
The primary chemical reaction involving N-(3-bromo-4-ethoxybenzyl)ethanamine hydrochloride, as described in the abstracts, is its further utilization in the multi-step synthesis of Ertugliflozin [, , ]. Specific reaction conditions and subsequent steps leading to the final drug molecule are not elaborated upon in the provided text.
The primary and seemingly sole application of N-(3-bromo-4-ethoxybenzyl)ethanamine hydrochloride, as per the available information, is its use as a synthetic intermediate in the production of Ertugliflozin [, , ]. This drug is specifically indicated for treating type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 (SGLT2), thereby reducing renal glucose reabsorption and lowering blood sugar levels.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2